3-Bromo-2,4-difluorobenzoylacetonitrile

Description

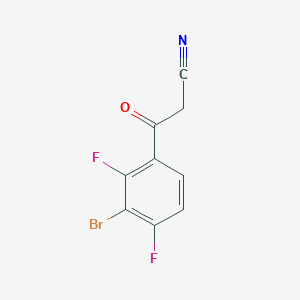

3-Bromo-2,4-difluorobenzoylacetonitrile is a halogenated aromatic compound featuring a benzoylacetonitrile backbone substituted with bromine and fluorine atoms at the 3-, 2-, and 4-positions, respectively. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula |

C9H4BrF2NO |

|---|---|

Molecular Weight |

260.03 g/mol |

IUPAC Name |

3-(3-bromo-2,4-difluorophenyl)-3-oxopropanenitrile |

InChI |

InChI=1S/C9H4BrF2NO/c10-8-6(11)2-1-5(9(8)12)7(14)3-4-13/h1-2H,3H2 |

InChI Key |

YORCQZNMSWDTNC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)CC#N)F)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,4-difluorobenzoylacetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 3-bromo-2,4-difluorobenzoyl chloride and acetonitrile.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-bromo-2,4-difluorobenzoyl chloride is added dropwise to a solution of acetonitrile and the base, under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4-difluorobenzoylacetonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoylacetonitriles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Bromo-2,4-difluorobenzoylacetonitrile has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals

Mechanism of Action

The mechanism of action of 3-Bromo-2,4-difluorobenzoylacetonitrile involves its interaction with specific molecular targets. The bromine and fluorine atoms on the benzene ring can participate in hydrogen bonding and van der Waals interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Similarity Metrics

Key structural analogs include:

Key Observations :

- Positional Effects : The placement of bromine and fluorine significantly alters electronic density. For example, 3-Bromo-2,4-difluorobenzoylacetonitrile’s bromine at the 3-position may enhance electrophilic substitution reactivity compared to para-substituted analogs like 4-Bromo-2,5-difluorobenzonitrile .

Physicochemical Properties

Comparative data for select analogs (extrapolated from evidence):

Key Trends :

- Lipophilicity: Bromine’s presence increases LogP compared to non-brominated analogs, enhancing membrane permeability in bioactive molecules .

- Thermal Stability : Fluorine substituents generally elevate boiling points due to increased molecular polarity .

Biological Activity

3-Bromo-2,4-difluorobenzoylacetonitrile is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in biomedical research.

- Chemical Formula : C10H6BrF2N

- Molecular Weight : 252.06 g/mol

- CAS Number : 1936633-41-8

Research indicates that this compound may exhibit several biological activities, primarily through the following mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further investigation in infectious disease treatment.

- Anti-inflammatory Effects : There is evidence suggesting that this compound can modulate inflammatory pathways, which could have implications for treating chronic inflammatory diseases.

Biological Activity Data

| Activity | Mechanism/Target | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme inhibition | Modulation of metabolic enzymes | |

| Anti-inflammatory | Inhibition of inflammatory cytokines |

Case Studies and Research Findings

-

Antimicrobial Activity :

A study evaluated the efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent. -

Enzyme Inhibition :

Research conducted on the compound's effects on specific metabolic enzymes revealed that it could inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition was quantified using enzyme assays showing a dose-dependent response. -

Anti-inflammatory Effects :

In vitro studies demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in activated macrophages. This suggests its potential utility in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.